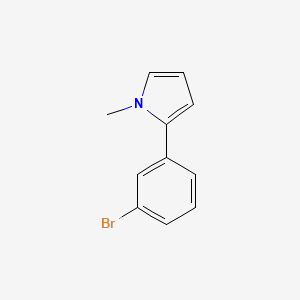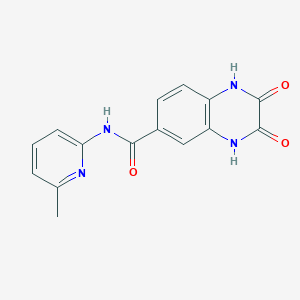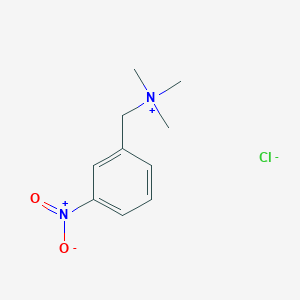
Trimethyl(M-nitrobenzyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride is a quaternary ammonium compound with a nitrophenyl group. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride typically involves the quaternization of N,N,N-trimethylamine with 3-nitrobenzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent like diethyl ether.
Industrial Production Methods
On an industrial scale, the production of N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve recrystallization or chromatography to ensure the product’s high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Water, acidic or basic conditions.
Major Products
Reduction: 3-Aminophenyltrimethylammonium chloride.
Substitution: Various substituted ammonium salts.
Hydrolysis: 3-Nitrobenzyl alcohol and hydrochloric acid.
Applications De Recherche Scientifique
N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the study of membrane transport proteins due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and membranes, altering their function. This interaction can affect various cellular processes, including ion transport and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium chloride: Similar in structure but lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
Tetramethylammonium iodide: Similar to tetramethylammonium chloride but with iodide as the counterion, affecting its solubility and reactivity.
N,N,N-Trimethyl-1-(4-nitrophenyl)methanaminium chloride: Similar structure but with the nitro group in the para position, which can influence its chemical behavior and reactivity.
Uniqueness
N,N,N-Trimethyl-1-(3-nitrophenyl)methanaminium chloride is unique due to the presence of the nitrophenyl group in the meta position, which affects its electronic properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
5411-74-5 |
|---|---|
Formule moléculaire |
C10H15ClN2O2 |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
trimethyl-[(3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-5-4-6-10(7-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
PUGVGJFXSXRJQA-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



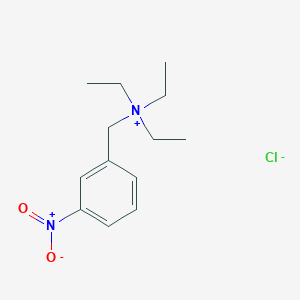
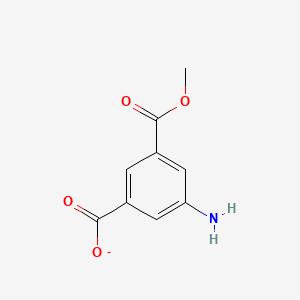
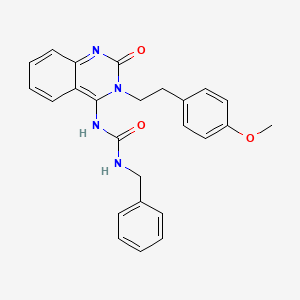
![3-Methyl-N-[2-(methylthio)phenyl]-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14124623.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124639.png)
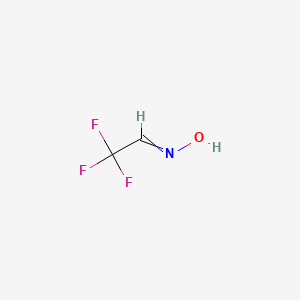
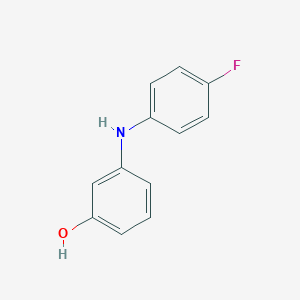
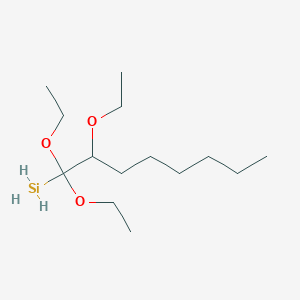
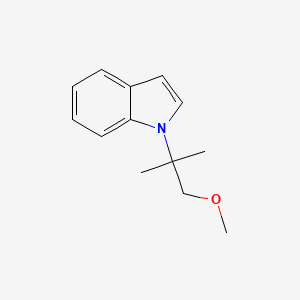
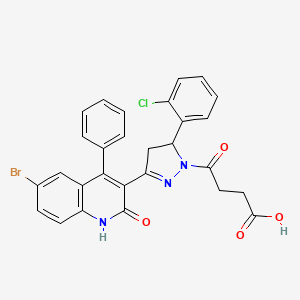
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-6-(3,5-dimethylpiperidin-1-yl)-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B14124665.png)
